molecular formula C22H19N3O4S B11147951 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11147951
M. Wt: 421.5 g/mol
InChI Key: DWLPHJSDIUNQEW-GVUOQNTCSA-N
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Description

  • The compound’s IUPAC name is (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
  • It belongs to the class of heterocyclic compounds, specifically thiazolotriazoles.
  • The compound’s structure consists of a thiazolotriazole core with substituted aromatic rings.
  • Its molecular formula is C20H16N4O3S.
  • The compound’s stereochemistry includes both Z and E isomers.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminothiazole with an aldehyde (such as 2,5-dimethoxybenzaldehyde) to form the thiazolotriazole ring. The subsequent addition of an aryl or vinyl substituent completes the structure.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or acetonitrile) with a suitable acid catalyst.

      Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine or alcohol.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel heterocyclic scaffolds.

      Biology and Medicine: Limited research suggests potential bioactivity, including antimicrobial and antitumor properties. Further studies are needed.

      Industry: Its applications in industry remain largely unexplored.

  • Mechanism of Action

    • The compound’s mechanism of action is not fully elucidated.
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazolotriazoles or related heterocycles.

      Uniqueness: The combination of the thiazolotriazole core and the specific substituents in this compound sets it apart.

    Remember that this compound is still an area of active research, and its full potential awaits further investigation

    Properties

    Molecular Formula

    C22H19N3O4S

    Molecular Weight

    421.5 g/mol

    IUPAC Name

    (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

    InChI

    InChI=1S/C22H19N3O4S/c1-27-16-7-4-14(5-8-16)6-11-20-23-22-25(24-20)21(26)19(30-22)13-15-12-17(28-2)9-10-18(15)29-3/h4-13H,1-3H3/b11-6+,19-13-

    InChI Key

    DWLPHJSDIUNQEW-GVUOQNTCSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2

    Canonical SMILES

    COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2

    Origin of Product

    United States

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